Cyclooctane, (1-methylpropyl)-
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Overview
Description
FR-115906, also known as FK-906, is a small molecular drug developed by Fujisawa Pharmaceutical Co., Ltd. It is a renin inhibitor, primarily researched for its potential use in treating hypertension . The compound is characterized by its complex chemical structure, which includes a morpholinocarbonyl group and a phenylpropanoic acid derivative .
Preparation Methods
The synthesis of FR-115906 involves multiple steps, starting with the preparation of key intermediates. The process includes the following steps :
Condensation Reaction: The condensation of 2 (S)-[N-methyl-N-[2-[N-methyl-N-(morpholinocarbonyl)amino]ethyl]carbamoyloxy]-3-phenylpropanoic acid with protected Nalpha-methyl-L-histidine 1 (S)-(cyclohexylmethyl)-2 (S)-hydroxy-5-methylhexylamide using oxalyl chloride and dimethylformamide in dichloromethane.
Preparation of Intermediates: The starting compounds are prepared through a series of reactions involving morpholinocarbonyl chloride, N-(tert-butoxycarbonyl)-N,N’-dimethylethylenediamine, and other reagents.
Grignard Reaction: The Grignard reaction of tert-butoxycarbonyl-(3-cyclohexyl)-L-alaninal with 3-methylbutylmagnesium bromide in tetrahydrofuran.
Final Condensation: The final condensation step involves the use of N-ethyl-N’-[3-(dimethylamino)propyl]carbodiimide in dichloromethane.
Chemical Reactions Analysis
FR-115906 undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions involving nucleophiles can lead to the formation of substituted derivatives.
Hydrogenation: The compound can be hydrogenated using hydrogen gas over palladium on carbon to remove protective groups.
Scientific Research Applications
Chemistry: The compound is used as a tool for studying renin inhibition and its effects on biochemical pathways.
Biology: It is employed in research related to the renin-angiotensin system and its role in regulating blood pressure.
Medicine: FR-115906 has been investigated for its potential use in treating hypertension and related cardiovascular conditions.
Industry: The compound’s unique chemical properties make it valuable for developing new pharmaceuticals and therapeutic agents
Mechanism of Action
FR-115906 exerts its effects by inhibiting renin, an enzyme involved in the renin-angiotensin system . Renin plays a crucial role in regulating blood pressure by converting angiotensinogen to angiotensin I, which is further converted to angiotensin II, a potent vasoconstrictor. By inhibiting renin, FR-115906 reduces the production of angiotensin II, leading to vasodilation and decreased blood pressure .
Comparison with Similar Compounds
FR-115906 can be compared with other renin inhibitors and similar compounds :
Aliskiren: Another renin inhibitor used for treating hypertension. Unlike FR-115906, aliskiren is approved for clinical use.
FR900359: Similar to YM-254890, it inhibits Gαq/11 proteins and is used in molecular pharmacology.
FR-115906 is unique due to its specific chemical structure and its development by Fujisawa Pharmaceutical Co., Ltd. for targeting the renin-angiotensin system .
Properties
CAS No. |
16538-89-9 |
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Molecular Formula |
C12H24 |
Molecular Weight |
168.32 g/mol |
IUPAC Name |
butan-2-ylcyclooctane |
InChI |
InChI=1S/C12H24/c1-3-11(2)12-9-7-5-4-6-8-10-12/h11-12H,3-10H2,1-2H3 |
InChI Key |
WWQZOWLEGAPJPX-UHFFFAOYSA-N |
SMILES |
CCC(C)C1CCCCCCC1 |
Canonical SMILES |
CCC(C)C1CCCCCCC1 |
Origin of Product |
United States |
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